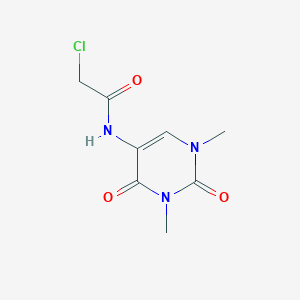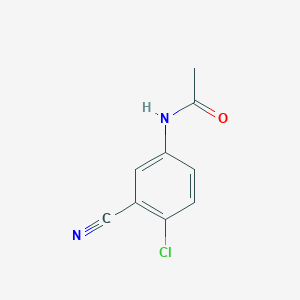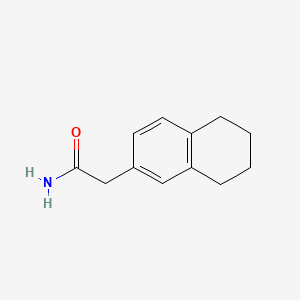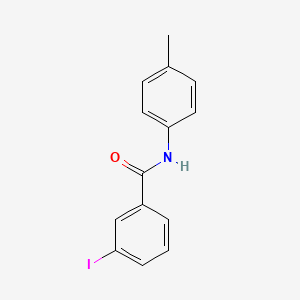![molecular formula C11H19N3O3 B6612627 tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate CAS No. 948552-00-9](/img/structure/B6612627.png)
tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H21NO3 . It has an average mass of 203.279 Da and a monoisotopic mass of 203.152145 Da .Mechanism of Action
Target of Action
Tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, solvent-free conditions have been reported to be beneficial for certain imidazole synthesis reactions . .
properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQAQRQOPBPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150223 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948552-00-9 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948552-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6612545.png)

![Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-](/img/structure/B6612555.png)
![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)




![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
![3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6612592.png)


